Lofepramine
Overview
Description
Lofepramine is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile compared to other tricyclic antidepressants, making it a third-generation compound in this class. This compound works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .
Mechanism of Action
Target of Action
Lofepramine, a tricyclic antidepressant (TCA), primarily targets the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depression .
Mode of Action
This compound works by inhibiting the reuptake of norepinephrine and serotonin in the synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effect on the receptors . This compound is also a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reuptake of norepinephrine and serotonin. By blocking their reuptake, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effect . This leads to an improvement in mood and relief from depressive symptoms .
Pharmacokinetics
This compound has a bioavailability of 7% and is 99% protein-bound . It is metabolized in the liver via the cytochrome P450 system, including CYP2D6 . The major metabolite of this compound is desipramine . The elimination half-life of this compound is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . This compound and its metabolites are primarily excreted in urine and feces .
Result of Action
The increased concentration of norepinephrine and serotonin in the synaptic cleft due to the action of this compound results in enhanced neurotransmission . This leads to improved mood and alleviation of depressive symptoms . This compound is an efficacious antidepressant, with about 64% of patients responding to it .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with impaired kidney or liver function, heart disease, or narrow-angle glaucoma should use this compound with caution .
Biochemical Analysis
Biochemical Properties
Lofepramine facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibition of the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . Neurotransmitter receptor binding studies have shown that neither this compound nor its active metabolite desipramine antagonise α1-, α2- or β1-adrenoceptors, although this compound did show some affinity for dopamine D1 and D2 receptors .
Cellular Effects
This compound’s primary effect on cells is the increase in concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of neuronal uptake of norepinephrine and possibly serotonin, which increases their concentrations in the synapse . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
This compound does not exhibit significant sedative effects in animal models and administration of single oral doses of this compound 70, 105 and 140mg had no adverse effects on reaction times in healthy subjects
Metabolic Pathways
This compound is extensively metabolised to desipramine, a process that occurs via a hepatic microsomal cytochrome P450-dependent enzyme system . This suggests that this compound is involved in the cytochrome P450 metabolic pathway .
Transport and Distribution
It is known that this compound is extensively metabolised in the liver, suggesting that it may be distributed via the bloodstream to the liver where it is metabolised .
Subcellular Localization
Given that it is a small molecule drug that acts on neurotransmitter reuptake in the synapse, it is likely that it is localized in the synaptic cleft in neurons
Preparation Methods
Synthetic Routes and Reaction Conditions: Lofepramine is synthesized through a multi-step processThe final step involves the alkylation of the intermediate with a suitable amine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Lofepramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desipramine, its major active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving the chlorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major product formed from the oxidation of this compound is desipramine, which retains significant antidepressant activity .
Scientific Research Applications
Lofepramine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used to treat depression and occasionally anxiety disorders.
Comparison with Similar Compounds
- Imipramine
- Amitriptyline
- Clomipramine
- Maprotiline
- Mianserin
Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, this compound has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, this compound is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNXPWPAUFAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26786-32-3 (hydrochloride) | |
Record name | Lofepramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023220 | |
Record name | Lofepramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.4X10-2 mg/L @ 25 °C /Estimated/ | |
Record name | LOFEPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-9 mm Hg @ 25 °C /Estimated/ | |
Record name | LOFEPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission. | |
Record name | LOFEPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol or acetone | |
CAS No. |
23047-25-8 | |
Record name | Lofepramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23047-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofepramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofepramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofepramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lofepramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOFEPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCA4JT7PAW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOFEPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-406 °C | |
Record name | LOFEPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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